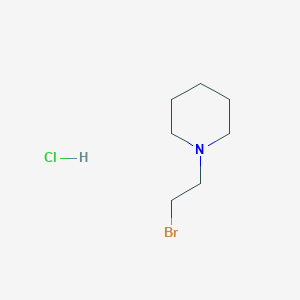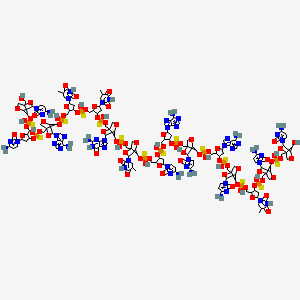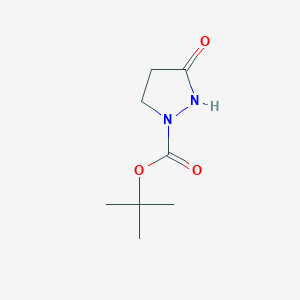
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine
Overview
Description
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including:
Catalytic Exchange Reactions: Using a deuterium gas atmosphere in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Exchange Reactions: Employing deuterated reagents such as deuterated water or deuterated solvents to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange processes, where the non-deuterated precursor is exposed to deuterium gas under controlled conditions. This method ensures high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: Where one or more deuterium atoms are replaced by other atoms or groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Substitution Reactions: Often involve halogenating agents or nucleophiles.
Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various deuterated derivatives, while oxidation and reduction reactions can produce deuterated alcohols, ketones, or amines.
Scientific Research Applications
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine is utilized in several scientific fields:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and efficacy of pharmaceuticals.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism by which (2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine exerts its effects is primarily through the incorporation of deuterium atoms, which alters the compound’s physical and chemical properties. Deuterium’s greater mass compared to hydrogen leads to changes in bond strength and reaction kinetics, affecting how the compound interacts with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine
- Deuterated dimethylamine
Uniqueness
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine is unique due to its specific deuteration pattern, which provides distinct advantages in stability and reaction kinetics. Compared to similar compounds, it offers enhanced performance in scientific research applications, particularly in studies involving kinetic isotope effects and metabolic tracing.
Properties
IUPAC Name |
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3;/hD | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-HMROAWRFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].[2H]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745687 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--(~2~H)hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107766-37-0 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--(~2~H)hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107766-37-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde](/img/structure/B3319089.png)


![(2S)-2-[3-(tert-Butyldiphenylsilyloxy)propyl]oxirane](/img/structure/B3319103.png)
![(4S,7S)-7-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-4-carboxylic acid](/img/structure/B3319110.png)


![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B3319135.png)




![6-Chloro-3-(prop-1-en-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3319181.png)
![2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine](/img/structure/B3319186.png)
